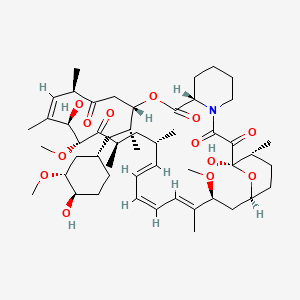

![molecular formula C30H54N6O5 B11929587 N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine](/img/structure/B11929587.png)

N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Palmitoyl Tripeptide-1, also known as Pal-Gly-His-Lys, is a synthetic peptide that has gained significant attention in the field of cosmetics and dermatology. It is a derivative of the naturally occurring tripeptide Gly-His-Lys, which is a fragment of collagen type I. The addition of a palmitoyl group enhances its lipophilicity, allowing it to penetrate the skin more effectively. This compound is renowned for its ability to stimulate collagen production, thereby improving skin elasticity and reducing the appearance of wrinkles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Palmitoyl Tripeptide-1 involves a stepwise peptide synthesis process. The C-terminal amino acid (Lysine) is protected on its acidic function, and each N-protected amino acid (Glycine, Histidine) is sequentially coupled. The process includes deprotection and amidation at each step to elongate the peptide by one amino acid .

Synthesis of Pal-Gly-OH: The initial step involves the synthesis of Pal-Gly-OH.

Synthesis of Pal-Gly-His-OH: The next step is the coupling of Histidine to Pal-Gly-OH.

Synthesis of Pal-Gly-His-(Cbz)Lys-OH: The third step involves the coupling of Lysine to Pal-Gly-His-OH.

Final Product: The final product, Pal-Gly-His-Lys-OH, is obtained after deprotection and drying in a vacuum.

Industrial Production Methods

The industrial production of Palmitoyl Tripeptide-1 follows similar synthetic routes but on a larger scale. The process is designed to be environmentally friendly, with the recovery of solvents and the use of cheap and easily obtainable raw materials. The method allows for large-scale batch production, making it suitable for commercial applications .

化学反应分析

Types of Reactions

Palmitoyl Tripeptide-1 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation or reduction reactions under normal conditions. it can undergo hydrolysis, breaking down into its constituent amino acids.

Common Reagents and Conditions

Coupling Reagents: Commonly used coupling reagents include carbodiimides and uronium salts.

Deprotection Reagents: Trifluoroacetic acid (TFA) is often used for deprotection steps.

Major Products

The major product of the synthesis is Palmitoyl Tripeptide-1 itself. During hydrolysis, it breaks down into Glycine, Histidine, and Lysine.

科学研究应用

Palmitoyl Tripeptide-1 has a wide range of applications in scientific research, particularly in the fields of cosmetics, biology, and medicine.

作用机制

Palmitoyl Tripeptide-1 works by mimicking the natural growth factors in the skin. It binds to specific receptors on fibroblasts, stimulating the production of collagen, hyaluronic acid, and other glycosaminoglycans. This leads to improved skin elasticity, reduced wrinkle depth, and enhanced skin hydration . The peptide also exhibits antioxidant properties, protecting skin cells from damage caused by free radicals .

相似化合物的比较

Similar Compounds

Palmitoyl Pentapeptide-4: Known for its anti-aging properties, it also stimulates collagen production but has a different peptide sequence.

Copper Tripeptide-1: Contains a copper ion that enhances its wound healing and anti-inflammatory properties.

Palmitoyl Tetrapeptide-7: Known for its anti-inflammatory effects and ability to reduce skin roughness.

Uniqueness

Palmitoyl Tripeptide-1 is unique due to its specific sequence (Gly-His-Lys) and the addition of a palmitoyl group, which enhances its skin penetration and effectiveness. Its ability to stimulate collagen production and improve skin elasticity makes it a valuable ingredient in anti-aging skincare products .

属性

IUPAC Name |

6-amino-2-[[2-[[2-(hexadecanoylamino)acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54N6O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27(37)33-22-28(38)35-26(20-24-21-32-23-34-24)29(39)36-25(30(40)41)17-15-16-19-31/h21,23,25-26H,2-20,22,31H2,1H3,(H,32,34)(H,33,37)(H,35,38)(H,36,39)(H,40,41) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUQATUKPXLFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)

![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)

![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)

![(5Z)-2-imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B11929554.png)

![2-(Octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11929559.png)

![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)

![(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B11929574.png)